N-fluoroquinuclidinium triflate
Description
Properties
Molecular Formula |
C8H13F4NO3S |
|---|---|
Molecular Weight |
279.25 g/mol |
IUPAC Name |
1-fluoro-1-azoniabicyclo[2.2.2]octane;trifluoromethanesulfonate |
InChI |
InChI=1S/C7H13FN.CHF3O3S/c8-9-4-1-7(2-5-9)3-6-9;2-1(3,4)8(5,6)7/h7H,1-6H2;(H,5,6,7)/q+1;/p-1 |
InChI Key |
ZKZDANKLHFMJKM-UHFFFAOYSA-M |
Canonical SMILES |
C1C[N+]2(CCC1CC2)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
2.1. Electrophilic Fluorination
Electrophilic fluorination is one of the primary applications of N-fluoroquinuclidinium triflate. It allows for the selective introduction of fluorine into various organic substrates, which is valuable in the synthesis of pharmaceuticals and agrochemicals. The method is advantageous due to its ability to produce fluorinated products with high selectivity and minimal side reactions .
2.2. Synthesis of Fluorinated Pharmaceuticals
This compound has been employed in the synthesis of several pharmaceutical compounds. For instance, it has been used to fluorinate drug candidates that target various diseases, including cancer and viral infections. The compound's ability to facilitate the introduction of fluorine atoms into complex organic structures enhances the biological activity and efficacy of these drugs .
3.1. Fluorination in Drug Development
A notable case involved the use of this compound in synthesizing fluorinated derivatives of known pharmaceuticals. Researchers at Merck utilized this reagent to fluorinate malonate derivatives, leading to the development of cMET tyrosine kinase inhibitors, which are promising candidates for cancer therapies .
3.2. Synthesis of Antiviral Agents
In another study, Gilead Sciences reported using this compound for the difluorination of fluorene, resulting in the synthesis of ledipasvir, an antiviral drug used for treating hepatitis C . This application demonstrates the compound's utility in developing therapeutics that require precise modifications to enhance efficacy.
4.1. Summary Table of Applications
| Application Area | Specific Use Case | Outcome/Benefit |
|---|---|---|
| Electrophilic Fluorination | Synthesis of fluorinated pharmaceuticals | High selectivity and reduced side reactions |
| Drug Development | cMET inhibitors via malonate derivatives | Effective anti-cancer properties |
| Antiviral Synthesis | Ledipasvir synthesis from difluorinated fluorene | Enhanced treatment for hepatitis C |
Comparison with Similar Compounds
N-Fluoroquinuclidinium Fluoride (NFQF)
Key Differences :
- Stability : NFQF is hygroscopic, requiring stringent storage conditions, whereas NFQT’s triflate counterion eliminates this issue .
- Synthesis : NFQT is derived from NFQF via counteranion exchange, achieving comparable fluorinating efficiency .
- Applications : Both reagents exhibit similar reactivity in fluorinating steroids and heterocycles, but NFQT’s stability broadens its utility in industrial settings .
N-Fluoropyridinium Triflate (NFPT)
Key Differences :
N-Fluoro-3,5-Dichloropyridinium Triflate (NFDCPT)
Key Differences :
- Physical Properties : NFDCPT has a higher melting point (107–112°C) and density (1.709 g/cm³) than NFQT, which may influence its solubility in organic solvents .
- Reactivity : The electron-withdrawing chlorine substituents on NFDCPT enhance its electrophilicity, enabling fluorination of highly deactivated aromatics, albeit with increased corrosivity (Risk Code 34) .
- Handling: NFDCPT requires strict safety protocols (e.g., PPE, cold storage) due to its irritant nature, whereas NFQT’s non-hygroscopic nature simplifies handling .
Data Table: Comparative Properties of Fluorinating Agents
Q & A
Q. What strategies resolve contradictions in the reported reactivity of this compound across solvent systems?
- Methodological Answer: Discrepancies may arise from solvent polarity effects on ion pairing. A systematic approach includes: (i) Replicating studies under standardized conditions (e.g., anhydrous solvents, inert atmosphere) ; (ii) Kinetic profiling to isolate rate-determining steps; (iii) Multivariate analysis (e.g., Principal Component Analysis) to identify dominant variables . Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure methodological rigor .
Q. How can researchers ensure reproducibility in this compound-mediated fluorination reactions?
- Methodological Answer: Key practices include:
- Detailed reporting of precursor stoichiometry, drying protocols, and reaction vessel passivation ;
- Real-time monitoring via ¹⁹F NMR or internal standards ;
- Adherence to NIH preclinical guidelines for experimental transparency (e.g., preclinical checklists) .
Methodological Frameworks
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
